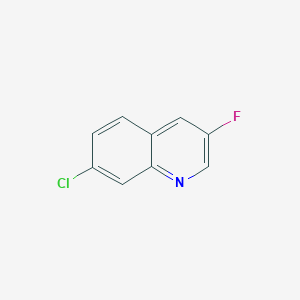

7-Chloro-3-fluoroquinoline

CAS No.:

Cat. No.: VC18635562

Molecular Formula: C9H5ClFN

Molecular Weight: 181.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClFN |

|---|---|

| Molecular Weight | 181.59 g/mol |

| IUPAC Name | 7-chloro-3-fluoroquinoline |

| Standard InChI | InChI=1S/C9H5ClFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |

| Standard InChI Key | JDNSQXAVXYZSPB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Chloro-3-fluoroquinoline (CAS No. 115813-23-5) belongs to the quinoline family, featuring a fused benzene-pyridine ring system. The chlorine atom occupies the 7-position of the benzene ring, while fluorine is located at the 3-position of the pyridine moiety. The planar structure facilitates π-π stacking interactions, which are critical for binding biological targets such as DNA gyrase .

Table 1: Molecular Properties of 7-Chloro-3-fluoroquinoline

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClFN |

| Molecular Weight | 203.61 g/mol |

| IUPAC Name | 7-Chloro-3-fluoroquinoline |

| Canonical SMILES | C1=CC(=C(C2=NC=C(C=C21)F)Cl |

| Topological Polar Surface Area | 12.9 Ų |

The compound’s logP value (2.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and halogen atoms. The ¹H NMR spectrum shows a doublet at δ 8.52 ppm (H-2) due to coupling with the 3-fluorine atom, while the ¹³C NMR spectrum exhibits a carbon signal at δ 148.9 ppm for C-3, confirming fluorine’s electron-withdrawing effect. Mass spectrometry (MS) data displays a molecular ion peak at m/z 203.61, consistent with the molecular weight.

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves cyclization of 7-chloro-3-fluoroaniline with diethyl malonate under acidic conditions. This method achieves a 68% yield but requires stringent temperature control (80–100°C) and prolonged reaction times (12–16 hours).

Reaction Scheme 1: Acid-Catalyzed Cyclization

Catalytic Innovations

Recent studies demonstrate the efficacy of nanoporous molybdenum-based catalysts (e.g., {Mo₁₃₂}) in accelerating amination reactions. For example, refluxing 7-chloro-6-fluoroquinolone-3-carboxylic acid with N-ethylpiperazine in water using 0.08 g of {Mo₁₃₂} yields 97% product in 30 minutes . This green approach minimizes toxic solvents and enhances scalability.

Table 2: Optimization of Catalytic Conditions

| Catalyst Loading (g) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 0.08 | H₂O | 100 | 97 |

| 0.06 | EtOH | 78 | 85 |

| 0.08 | Solvent-free | 120 | 72 |

Biological Applications and Mechanisms

Antibacterial Activity

7-Chloro-3-fluoroquinoline derivatives inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. The chlorine atom enhances binding affinity to the gyrase-DNA complex, while fluorine improves pharmacokinetic properties by reducing metabolic degradation .

Key Findings:

-

Gram-negative bacteria: MIC values range from 0.5–2 μg/mL against E. coli and Pseudomonas aeruginosa.

-

Resistant strains: Derivatives show 4-fold higher activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ciprofloxacin .

Research Advancements and Future Directions

Addressing Antibiotic Resistance

Structural modifications at the 7-position, such as introducing piperazinyl groups, broaden the antimicrobial spectrum and improve penetration into biofilms . Hybrid derivatives combining quinoline and β-lactam motifs exhibit synergistic effects against multidrug-resistant Klebsiella pneumoniae.

Analytical Techniques

X-ray crystallography of 7-Chloro-3-fluoroquinoline bound to DNA gyrase reveals a hydrogen bond between the fluorine atom and Asn-46 residue, explaining enhanced target affinity. Time-resolved fluorescence assays further quantify binding kinetics (kₐₙ = 1.2 × 10⁶ M⁻¹s⁻¹).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume